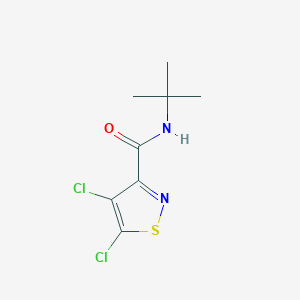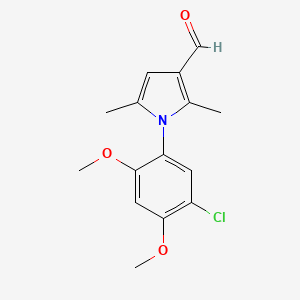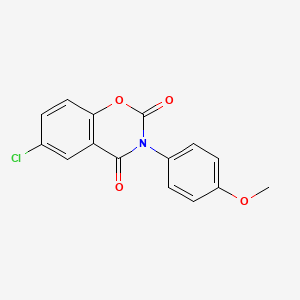![molecular formula C17H18ClNOS B5741413 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide, also known as CEP, is a synthetic compound that belongs to the class of amide derivatives. CEP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management.
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. In pain management, this compound blocks the transmission of pain signals by inhibiting the voltage-gated sodium channels in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. In pain management, this compound blocks the transmission of pain signals, which leads to the alleviation of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target molecules, which makes it an effective tool for studying various signaling pathways in the cell. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
For the research on 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide include studying its potential therapeutic applications in other fields of medicine, investigating its potential synergistic effects, and understanding its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-ethylphenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management, this compound has been shown to alleviate pain by blocking the transmission of pain signals in the central nervous system.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-5-3-4-6-16(13)19-17(20)11-12-21-15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQPTCZXRORGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)


![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
